molecular formula C4H7N B1312585 But-3-yn-2-amine CAS No. 30389-17-4

But-3-yn-2-amine

Cat. No. B1312585
CAS RN: 30389-17-4
M. Wt: 69.11 g/mol
InChI Key: ZZRMYOZQUCUWFT-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of But-3-yn-2-amine is C4H7N . The exact structure may be viewed using Java or Javascript .


Physical And Chemical Properties Analysis

This compound is a colorless liquid with a boiling point of 81°C and a melting point of -51°C. It has a molecular weight of 105.566 Da . More detailed physical and chemical properties are not available in the search results.

Scientific Research Applications

Aerosol Formation Studies

But-3-yn-2-amine and related amines have been studied in the context of aerosol formation. Malloy et al. (2008) explored the oxidation of primary aliphatic amines like butylamine with NO3, revealing significant aerosol mass yields and organic aerosol generation. This research has implications for understanding particulate matter in rural communities with elevated nighttime PM loadings and significant levels of NO3 (Malloy et al., 2008).

Catalysis and Synthesis

Li et al. (2010) developed a tertiary amine-catalyzed formal annulation of 2-(acetoxymethyl)buta-2,3-dienoate, providing a method to synthesize heterocyclic compounds. The mechanism involves tandem substitution and Michael addition, highlighting the utility of amines in catalytic processes (Li, Zhang, & Tong, 2010).

CO2 Capture and Environmental Applications

Research by Bates et al. (2002) demonstrated the use of a room temperature ionic liquid incorporating an amine group for reversible CO2 capture. This ionic liquid sequesters CO2 as a carbamate salt, showcasing the potential of amines in environmental applications, especially in CO2 capture technologies (Bates, Mayton, Ntai, & Davis, 2002).

Biobased Amines in Material Chemistry

Froidevaux et al. (2016) reviewed the synthesis of biobased primary and secondary amines, emphasizing their role as key monomers in material chemistry, particularly in the creation of biobased polymers like polyamides and polyureas. This research underlines the growing interest in sustainable amine sources for industrial applications (Froidevaux, Negrell, Caillol, Pascault, & Boutevin, 2016).

Asymmetric Synthesis and Pharmaceutical Applications

Xu, Chowdhury, and Ellman (2013) highlighted the use of tert-butanesulfinamide in the asymmetric synthesis of amines, crucial in bioactive molecules like amino acids and pharmaceutical agents. Their method demonstrates the synthesis of various amine structures, which are significant in drug development and other biological applications (Xu, Chowdhury, & Ellman, 2013).

Safety and Hazards

But-3-yn-2-amine is classified as a hazardous substance . It is harmful if swallowed and causes severe skin burns and eye damage . It is highly flammable and precautions should be taken to avoid breathing its vapors, mist, or gas . Personal protective equipment should be used when handling this substance .

properties

IUPAC Name

but-3-yn-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N/c1-3-4(2)5/h1,4H,5H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZRMYOZQUCUWFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30437800
Record name But-3-yn-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30437800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

69.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

30389-17-4
Record name But-3-yn-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30437800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What role does But-3-yn-2-amine play in the alkynylation reaction described in the paper?

A: this compound acts as the alkynylating agent in the reaction. [] This means it provides the alkyne group (C≡C) that is transferred to the nitrone substrate during the reaction. The chiral Zinc(II)-complex acts as a catalyst, facilitating the reaction and influencing the stereoselectivity of the product formation.

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